molecular formula C23H24FNO4S B14992160 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14992160
M. Wt: 429.5 g/mol
InChI Key: BVYYNJRYUYWFCF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 2-fluorobenzyl group. This compound is structurally distinct due to its trifunctional methyl substitutions (3,5,6-trimethyl) on the benzofuran core, which may enhance steric bulk and lipophilicity compared to analogs. Such structural attributes are critical in medicinal chemistry for optimizing pharmacokinetic properties, including metabolic stability and target binding affinity.

Properties

Molecular Formula

C23H24FNO4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H24FNO4S/c1-14-10-19-16(3)22(29-21(19)11-15(14)2)23(26)25(18-8-9-30(27,28)13-18)12-17-6-4-5-7-20(17)24/h4-7,10-11,18H,8-9,12-13H2,1-3H3

InChI Key

BVYYNJRYUYWFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and apoptosis induction.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse pharmacological properties. The molecular formula is C26H28N2O5SC_{26}H_{28}N_{2}O_{5}S with a molecular weight of approximately 480.57 g/mol.

Research indicates that compounds similar to this compound may induce apoptosis through various pathways:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the apoptosis of cancer cells. For instance, studies have shown that benzofuran derivatives can elevate ROS levels in K562 leukemia cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Caspase Activation : The activation of caspases is a critical step in the apoptotic process. In experiments involving similar benzofuran compounds, significant increases in the activities of caspases 3 and 7 were observed after exposure to the compounds over time .

Biological Activity Data

Activity IC50 (μM) Cell Line Mechanism
Cytotoxicity1.136Various Cancer CellsROS generation and caspase activation
Apoptosis-K562 (Leukemia)Mitochondrial dysfunction

Case Studies

  • Induction of Apoptosis in K562 Cells : A study demonstrated that exposure to benzofuran derivatives resulted in increased phosphatidylserine exposure on the cell membrane, indicative of early apoptotic changes. Flow cytometry confirmed these findings, showing a time-dependent increase in apoptotic cells after treatment with the compound .
  • Comparison with Doxorubicin : In terms of antiproliferative activity, compounds related to this compound exhibited comparable effects to the well-known chemotherapeutic agent doxorubicin. The IC50 values suggest that these compounds could be promising candidates for further development as anticancer agents .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

  • Substituent Variations :
    • Benzyl Group : The 4-ethoxybenzyl group (electron-donating, bulkier) vs. the 2-fluorobenzyl group (electron-withdrawing, compact) in the target compound.
    • Benzofuran Core : 3,6-dimethyl vs. 3,5,6-trimethyl.
  • Implications: The 4-ethoxy group increases lipophilicity and may slow metabolic clearance.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)propanamide (BH52442)

  • Core Structure : Propanamide backbone vs. benzofuran carboxamide.
  • Substituents: 4-ethylphenoxy group (ether linkage) vs. trimethyl benzofuran.
  • Implications: The propanamide structure may reduce aromatic stacking interactions compared to the benzofuran core. The 4-ethylphenoxy group enhances hydrophobicity but lacks the methyl substitutions that influence conformational rigidity in the target compound.

2-bromo-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide (BH52447)

  • Core Structure : Benzamide with furan vs. benzofuran carboxamide.
  • Substituents : Bromine atom and 3-fluorophenyl group.
  • The furan ring lacks the fused aromatic system of benzofuran, reducing π-π interactions.

Data Comparison Table

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C23H25FN2O4S* ~447.5 2-fluorobenzyl, 3,5,6-trimethyl benzofuran, tetrahydrothiophen-1,1-dioxide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide C23H27NO5S ~437.5 4-ethoxybenzyl, 3,6-dimethyl benzofuran
BH52442 C22H26FNO4S 419.51 4-ethylphenoxy, propanamide backbone
BH52447 C19H15BrFNO2 388.23 2-bromo, 3-fluorophenyl, furan-methyl

*Calculated based on structural analysis.

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorobenzyl group in the target compound (vs. 4-ethoxybenzyl in ) may enhance metabolic stability due to reduced oxidative susceptibility .
  • Core Structure Impact : Benzofuran carboxamides (target and ) exhibit greater rigidity than propanamide (BH52442) or benzamide (BH52447) analogs, favoring defined binding conformations .

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